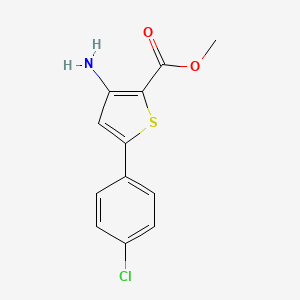

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELGGDOYSMRBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380537 | |

| Record name | methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91076-93-6 | |

| Record name | methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91076-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the well-established Gewald aminothiophene synthesis, the primary route to this target molecule.

Introduction: The Significance of Substituted Thiophenes

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] Their versatile structure allows for a wide range of biological activities, making them attractive scaffolds for drug discovery. The title compound, this compound, incorporates a 4-chlorophenyl moiety, a common substituent in pharmacologically active molecules, suggesting its potential as a key intermediate for the synthesis of novel therapeutic agents.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3][4] This one-pot, multi-component reaction offers a convergent and atom-economical approach to this important class of heterocycles. The reaction typically involves the condensation of an α-methylene ketone or aldehyde with an active methylene nitrile, such as a cyanoacetate, in the presence of elemental sulfur and a basic catalyst.[1][3]

Reaction Mechanism: A Stepwise Approach to Thiophene Formation

The mechanism of the Gewald reaction is a well-elucidated process that proceeds through several key steps:[3]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (in this case, 4-chlorobenzaldehyde) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-(4-chlorophenyl)acrylate.

-

Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

-

Cyclization and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene ring system.

The overall transformation is a testament to the elegance and efficiency of multi-component reactions in organic synthesis.

Synthetic Pathway for this compound

The synthesis of the target molecule is achieved through a one-pot Gewald reaction utilizing readily available starting materials.

Caption: One-pot Gewald synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base like triethylamine or piperidine)

-

Methanol (or ethanol)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

-

Addition of Base: To the stirred suspension, slowly add morpholine (0.5-1 equivalent) as a catalyst. The addition is often exothermic, and the reaction mixture may warm up.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically around 60-65 °C for methanol) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold methanol or ethanol to remove any unreacted starting materials and soluble impurities. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Key Experimental Parameters and Rationale

| Parameter | Recommended Value | Rationale |

| Solvent | Methanol or Ethanol | These polar protic solvents are effective at dissolving the reactants and facilitating the reaction. They also allow for easy precipitation of the product upon cooling. |

| Base Catalyst | Morpholine, Triethylamine, or Piperidine | A base is essential to catalyze the initial Knoevenagel condensation. The choice of base can influence the reaction rate and yield. |

| Reaction Temperature | 60-65 °C (for Methanol) | Heating is necessary to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures should be avoided to minimize side reactions. |

| Reaction Time | 2-4 hours | The reaction time can vary depending on the scale and specific conditions. Monitoring by TLC is crucial to determine the point of completion. |

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for the target molecule.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 267.73 g/mol [5][6] |

| Appearance | Solid[5][6] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the thiophene proton, the amino group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the thiophene and benzene rings, and the methyl carbon of the ester.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1680-1710 cm⁻¹), and C-Cl stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. This in-depth guide has detailed the underlying mechanism, provided a comprehensive experimental protocol, and outlined the expected characterization data. By following this self-validating system, researchers and scientists can confidently synthesize this valuable compound for further exploration in drug discovery and materials science.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details the robust Gewald synthesis methodology, offers an in-depth analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques, and explores its reactivity and significant applications in the development of therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, serving as a practical resource for the synthesis, characterization, and strategic utilization of this versatile intermediate. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Aminothiophene Scaffold

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These heterocycles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its strategically positioned reactive handles—an amine, an ester, and a halogenated phenyl ring—is a particularly valuable and versatile starting material for the synthesis of complex molecular architectures.

The presence of the 4-chlorophenyl group at the C5 position often enhances the biological activity of its derivatives, making this compound a focal point for the development of targeted therapeutics, such as kinase inhibitors. This guide provides an expert-level walkthrough of its synthesis, data-driven characterization, and potential applications.

Synthesis via the Gewald Reaction

The most reliable and widely adopted method for synthesizing this compound is the Gewald aminothiophene synthesis. This one-pot, three-component reaction is lauded for its efficiency, operational simplicity, and use of readily available starting materials.

Causality of Experimental Design: The reaction mechanism involves a base-catalyzed Knoevenagel condensation between the active methylene compound (methyl cyanoacetate) and the ketone (4-chloroacetophenone), followed by the addition of elemental sulfur. The choice of a base, typically a secondary amine like morpholine or diethylamine, is critical as it catalyzes both the initial condensation and the subsequent ring-closure steps without promoting unwanted side reactions. The final intramolecular cyclization and tautomerization yield the stable 2-aminothiophene product.

Caption: Workflow for the Gewald synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose analytical data matches the characterization profile outlined in Section 3.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroacetophenone (15.45 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), and ethanol (80 mL).

-

Catalyst and Sulfur Addition: While stirring, add morpholine (8.7 g, 0.1 mol) as the catalyst. Subsequently, add elemental sulfur (3.2 g, 0.1 mol) to the mixture.

-

Reaction Execution: Gently heat the reaction mixture to 50-60°C with continuous stirring. The reaction is mildly exothermic. Maintain this temperature for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified pale yellow solid under vacuum to obtain this compound. The typical yield is in the range of 75-85%.

Structural Elucidation and Physicochemical Characterization

Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following data is representative of a pure sample.

Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 267.73 g/mol |

| Appearance | Pale yellow to beige crystalline powder |

| Melting Point | 137 - 141 °C |

| Solubility | Soluble in DMSO, Chloroform; sparingly soluble in Ethanol |

| CAS Number | 31235-56-2 |

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The key is to understand the causality: each signal directly corresponds to a specific part of the molecule's electronic and atomic framework.

Caption: Key functional groups of the title compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a distinct fingerprint. The broad singlet for the amino protons is a key indicator of the -NH₂ group and its chemical exchange behavior. The aromatic protons show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.35 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 7.15 | Singlet | 1H | Thiophene C4-H |

| ~ 5.90 | Broad Singlet | 2H | Amino (-NH₂) |

| ~ 3.85 | Singlet | 3H | Methyl Ester (-OCH₃) |

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the number and type of carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | Ester Carbonyl (C=O) |

| ~ 158.0 | Thiophene C3-NH₂ |

| ~ 145.0 | Thiophene C5-Ar |

| ~ 134.0 | Ar-C (ipso-Cl) |

| ~ 131.5 | Ar-C (ipso-Thiophene) |

| ~ 129.0 | Ar-CH (meta to Cl) |

| ~ 126.5 | Ar-CH (ortho to Cl) |

| ~ 118.0 | Thiophene C4-H |

| ~ 100.0 | Thiophene C2-COOCH₃ |

| ~ 51.5 | Methyl Ester (-OCH₃) |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 - 3320 | Strong, Broad | N-H stretch (asymmetric & symmetric) |

| ~ 1680 | Strong, Sharp | C=O stretch (ester) |

| ~ 1610 | Medium | N-H bend (scissoring) |

| ~ 1590, 1480 | Medium | C=C stretch (aromatic/thiophene) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1090 | Strong | C-Cl stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution pattern characteristic of a chlorine-containing compound.

-

Method: Electrospray Ionization (ESI+)

-

Expected [M+H]⁺: m/z 268.0

-

Isotopic Pattern: A characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks (due to ³⁵Cl and ³⁷Cl isotopes) provides definitive confirmation of the presence of one chlorine atom.

Reactivity and Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the differential reactivity of its functional groups.

-

The Amino Group: The nucleophilic amino group is the primary site for derivatization. It readily undergoes acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, and Schiff bases, respectively. This allows for the introduction of diverse pharmacophores.

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a different class of amides. It can also be reduced to a primary alcohol.

Application as a Kinase Inhibitor Precursor: This compound is a well-established building block for the synthesis of potent kinase inhibitors. For instance, the amino group can be reacted with an appropriate isocyanate or acyl chloride to build urea or amide linkages, which are common motifs in ATP-competitive inhibitors that target the hinge region of protein kinases. The 4-chlorophenyl group often serves to occupy a hydrophobic pocket within the kinase active site.

Caption: Common derivatization pathways from the title compound.

Safety and Handling

Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Introduction

This compound is a substituted aminothiophene derivative, a class of heterocyclic compounds recognized for its versatile role as a scaffold in medicinal chemistry and materials science. Thiophene-based molecules are integral to the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents, owing to their ability to act as bioisosteres of phenyl rings and engage in specific biological interactions.[1][2][3] This guide serves as a comprehensive technical resource for researchers and drug development professionals, consolidating the available physical property data for this specific compound. It further provides authoritative, standard methodologies for the experimental determination of these properties, ensuring a foundation of scientific rigor for its application in research and development.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structural and molecular characteristics. These identifiers are crucial for regulatory submissions, database entries, and accurate scientific communication.

The structure of this compound incorporates a central thiophene ring, which is functionalized with three key substituents: a methyl ester at the C2 position, an amine group at the C3 position, and a 4-chlorophenyl group at the C5 position. This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity, which in turn governs its physical properties.

| Identifier | Value | Source |

| CAS Number | 91076-93-6 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [7] |

| Molecular Weight | 267.73 g/mol | [7] |

| Canonical SMILES | COC(=O)c1sc(cc1N)-c2ccc(Cl)cc2 | [7] |

| InChI Key | MELGGDOYSMRBGA-UHFFFAOYSA-N | [7] |

| InChI | 1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | [7] |

Physical and Chemical Properties

A compound's physical properties are critical for its handling, formulation, and application. While specific experimental data for this molecule is limited in public literature, we can summarize its known state and provide context based on closely related analogs.

| Property | Value / Observation | Notes |

| Physical Form | Solid | [7] |

| Melting Point | Data not available | Similar compounds like Methyl 3-amino-4-methylthiophene-2-carboxylate melt at 85-88 °C[8], and Methyl 3-amino-2-thiophenecarboxylate melts at 62-64 °C[9]. The melting point is expected to be sharp for a pure crystalline solid. |

| Boiling Point | Not applicable | As a stable solid, the compound would likely decompose at the high temperatures required for boiling under atmospheric pressure. |

| Solubility | Data not available | Based on its structure, it is predicted to be poorly soluble in water but should exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. A related nitro-analog is noted for its favorable solubility.[2] |

Spectroscopic and Crystallographic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. Although specific spectra for this compound are not widely published, the following techniques are standard for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of protons on the aromatic rings, the amine, and the methyl ester. ¹³C NMR would identify all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR analysis would verify the presence of key functional groups, such as N-H stretches for the amine (typically 3300-3500 cm⁻¹), a strong C=O stretch for the ester (around 1680-1710 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an exact mass measurement, confirming the molecular formula of C₁₂H₁₀ClNO₂S. The fragmentation pattern would offer further structural evidence.

-

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles, providing definitive structural proof and insights into intermolecular interactions in the solid state.[3]

Standard Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail authoritative methods for determining key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate and reproducible thermoanalytical technique that provides a more detailed thermal profile than traditional capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Principle of Causality: The melting of a pure crystalline solid is a first-order phase transition that results in a sharp, well-defined endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point. Impurities depress and broaden the melting range, making DSC an excellent tool for purity assessment.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material via sublimation. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the melting point.

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Principle of Causality: This method ensures that a true equilibrium between the undissolved solid and the dissolved solute is achieved, providing a solubility value that is independent of kinetic factors. The use of a validated analytical method like HPLC for quantification ensures accuracy and specificity.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining solid particulates.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with a known concentration of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Assessment.

Handling, Storage, and Safety

Proper handling and storage are paramount for user safety and maintaining the integrity of the compound.

-

Safety Information: Based on available data, the compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials. It is classified under Storage Class 13 (Non-Combustible Solids).[7]

Conclusion

This compound is a valuable chemical building block with significant potential in synthetic and medicinal chemistry. While it is commercially available, its physical properties are not extensively documented in peer-reviewed literature. This guide consolidates the known identifying and safety information and provides a framework of authoritative, field-proven methodologies for the precise determination of its key physical characteristics, such as melting point and solubility. The application of these robust protocols will empower researchers to generate high-quality, reliable data, facilitating the compound's effective use in drug discovery and materials science applications.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | 91076-93-6 [chemicalbook.com]

- 5. This compound | CAS 91076-93-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS#: 91076-93-6 [m.chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Introduction

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of this compound, featuring a chlorophenyl group at the 5-position and an amino and a methyl carboxylate group at the 3- and 2-positions respectively, suggests its potential as a scaffold for novel therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for achieving this. This guide provides a detailed overview of the expected spectroscopic data for this compound and the rationale behind the interpretation of this data.

Molecular Structure and Key Features

The structure of this compound contains several key functional groups and structural motifs that will give rise to characteristic spectroscopic signals:

-

2-Aminothiophene Core: A five-membered aromatic ring containing a sulfur atom, with an amino group at the 3-position.

-

Methyl Carboxylate Group: An ester functional group at the 2-position.

-

5-(4-chlorophenyl) Group: A para-substituted aromatic ring at the 5-position of the thiophene ring.

The interplay of these groups will be reflected in the NMR, IR, and mass spectra, providing a unique spectroscopic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

This experiment typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The choice of DMSO-d₆ as a solvent is based on its common use for similar aromatic compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Protons on the 4-chlorophenyl ring (ortho to Cl) |

| ~7.40 | Doublet | 2H | Protons on the 4-chlorophenyl ring (meta to Cl) |

| ~7.30 | Singlet | 1H | Thiophene ring proton (H-4) |

| ~6.0-7.0 | Broad Singlet | 2H | Amino group protons (-NH₂) |

| ~3.70 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Protons (δ ~7.40-7.50): The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. This is due to the symmetry of the para-substituted ring, where the protons ortho to the chlorine atom are chemically equivalent, as are the protons meta to the chlorine atom. The coupling between these adjacent protons will result in the doublet splitting pattern.

-

Thiophene Proton (δ ~7.30): The single proton on the thiophene ring at the 4-position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

Amino Protons (δ ~6.0-7.0): The protons of the amino group are typically observed as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In DMSO-d₆, the chemical shift is expected to be in the range of 6.0-7.0 ppm.

-

Methyl Ester Protons (δ ~3.70): The three protons of the methyl group in the ester functionality are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl carbon of the ester (-C=O) |

| ~150 | Thiophene carbon C-3 (attached to -NH₂) |

| ~140 | Thiophene carbon C-5 (attached to the phenyl ring) |

| ~135 | Quaternary carbon of the phenyl ring (attached to Cl) |

| ~132 | Quaternary carbon of the phenyl ring (attached to thiophene) |

| ~129 | Phenyl ring carbons (ortho to Cl) |

| ~128 | Phenyl ring carbons (meta to Cl) |

| ~115 | Thiophene carbon C-4 |

| ~105 | Thiophene carbon C-2 (attached to the ester) |

| ~52 | Methyl carbon of the ester (-OCH₃) |

Interpretation of Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on the expected electronic environment of each carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~165 ppm). The carbons of the thiophene and phenyl rings will appear in the aromatic region (105-150 ppm), with their specific shifts determined by the nature of their substituents. The methyl carbon of the ester will be the most shielded, appearing at the highest field (~52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a solid sample prepared as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl C-H |

| ~1680 | C=O stretching | Ester carbonyl |

| ~1600 | C=C stretching | Aromatic rings |

| ~1250 | C-O stretching | Ester |

| ~1100 | C-Cl stretching | Aryl chloride |

Interpretation of Predicted IR Spectrum

-

N-H Stretching: The amino group will show two characteristic sharp to medium absorption bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of the ester.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the thiophene and phenyl rings will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

-

C-O and C-Cl Stretching: The C-O stretch of the ester and the C-Cl stretch of the aryl chloride will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions. ESI is a soft ionization technique that is well-suited for determining the molecular weight, while EI is a higher-energy technique that can induce fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

-

Molecular Ion Peak: The molecular weight of this compound is 267.73 g/mol . In the mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z 267 or 268. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.

-

Key Fragmentation Patterns: Under EI conditions, fragmentation of the molecule could occur. Potential fragmentation pathways include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methyl carboxylate group (-COOCH₃), or cleavage of the bond between the thiophene and phenyl rings.

Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

References

Unraveling the Molecular Maze: A Technical Guide to Mechanism of Action Studies for Substituted Aminothiophenes

Introduction: The Therapeutic Promise of a Privileged Scaffold

Substituted aminothiophenes represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that confers broad biological activities.[1][2] This versatility has led to the investigation of aminothiophene derivatives for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] However, translating this potential into clinical success hinges on a deep and precise understanding of their mechanism of action (MoA). Elucidating the MoA—the specific biochemical interaction through which a drug substance produces its pharmacological effect—is the cornerstone of modern drug discovery. It informs lead optimization, predicts potential toxicities, and is critical for regulatory approval.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a strategic framework for elucidating the MoA of novel substituted aminothiophenes. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a roadmap for integrating data into a cohesive mechanistic narrative.

Chapter 1: A Strategic Framework for MoA Elucidation

A successful MoA study is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. The overall strategy can be conceptualized as a multi-phased approach, starting with broad, unbiased screening and progressively narrowing the focus to a validated molecular target and its associated pathway.

The choice of initial strategy is a critical decision point. Historically, drug discovery began with phenotypic screening , where compounds are tested for their ability to produce a desired change in a cell or organism's observable characteristics without prior knowledge of the specific molecular target.[5][6] This approach is powerful for discovering first-in-class drugs with novel mechanisms.[5][7] In contrast, target-based screening starts with a known biological target believed to be involved in a disease and screens for compounds that modulate its activity.[7] For novel aminothiophenes, a hybrid approach is often most effective: a compelling phenotypic observation (e.g., cancer cell death) triggers a cascade of experiments designed to identify the specific molecular target responsible.

Below is a generalized workflow illustrating the logical progression of an MoA study, from initial observation to target validation.

Caption: A generalized workflow for Mechanism of Action (MoA) elucidation.

Chapter 2: Phase 1 - Identifying the Molecular Target

The first critical step after observing a biological effect is to answer the question: "What is the drug binding to?" Target identification can be approached through direct biochemical methods, genetic interactions, or computational inference.[8]

In Silico Approaches: Hypothesis Generation

Before embarking on resource-intensive lab experiments, computational methods like molecular docking can generate initial hypotheses.[9] This technique predicts the binding pose and affinity between a small molecule (the aminothiophene) and a known protein structure.[10][11]

-

Causality and Choice: If the aminothiophene scaffold has similarities to known inhibitors (e.g., kinase inhibitors), docking studies can be performed against a panel of related proteins. This is a hypothesis-driven approach that can rapidly prioritize potential targets for biochemical screening.[12] The principle relies on finding a complementary match between the ligand and the receptor's geometry, electrostatics, and hydrophobicity.[11]

Biochemical Approaches: Direct Target Binding

Biochemical methods aim to physically isolate the target protein based on its affinity for the drug.

-

Affinity Chromatography: This is a classic and widely used method.[13] The aminothiophene derivative is immobilized on a solid support (like agarose beads) and incubated with cell lysate.[14][15] Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.

-

Expert Insight: The success of this technique is highly dependent on the linker used to attach the drug to the bead. The attachment point must be at a position on the molecule non-essential for its biological activity, a determination often guided by Structure-Activity Relationship (SAR) studies.[13]

-

Label-Free Approaches: Target Identification in a Native State

A significant drawback of affinity-based methods is that modifying the drug with a tag or linker can alter its binding properties. Label-free methods overcome this by using the unmodified compound.[14][15]

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct target engagement in a physiologically relevant setting.[16][17] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18] By heating cells or lysates treated with the aminothiophene to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" is generated. A shift in this curve compared to untreated controls indicates direct binding.[16][19]

This protocol is designed to verify the intracellular binding of a substituted aminothiophene ("Aminothiophene-X") to a putative target protein (e.g., "Target-P").

-

Cell Culture and Treatment:

-

Culture appropriate cells to 80-90% confluency.

-

Treat cells with either vehicle (e.g., DMSO) or a desired concentration of Aminothiophene-X. Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

-

-

Heat Challenge:

-

Harvest cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[16]

-

-

Cell Lysis and Fractionation:

-

Analysis by Western Blot:

-

Carefully collect the supernatant (soluble fraction).

-

Normalize the total protein concentration for all samples using a BCA assay.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[16]

-

Transfer proteins to a PVDF membrane and probe with a primary antibody specific for Target-P, followed by an HRP-conjugated secondary antibody.

-

Visualize bands using an ECL reagent and quantify the band intensities.[20]

-

-

Data Interpretation (Self-Validation):

-

Plot the band intensity for Target-P as a function of temperature for both vehicle- and drug-treated samples.

-

A rightward shift in the melting curve for the Aminothiophene-X-treated sample indicates thermal stabilization and confirms direct target engagement. The absence of a shift for a known non-target protein serves as a crucial negative control.

-

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

Chapter 3: Phase 2 - Delineating the Cellular Pathway

Once a direct target has been identified and engagement is confirmed, the next step is to understand the downstream consequences of this interaction. This involves mapping the signaling pathways that are modulated by the aminothiophene.

Monitoring Changes in Protein Expression and Phosphorylation

Many drugs, particularly those targeting kinases, exert their effects by altering the phosphorylation state of downstream proteins.[21] Phosphoproteomics, the large-scale study of protein phosphorylation, is a powerful tool for mapping these signaling cascades.[22][23][24]

-

Western Blotting: This is the workhorse technique for investigating specific, hypothesis-driven pathway questions. For example, if an aminothiophene is found to inhibit a kinase in the MAPK/ERK pathway, a western blot can be used to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK.[20]

-

Trustworthiness: A robust western blot experiment includes loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. The self-validating nature comes from comparing the ratio of the phosphorylated (active) form of a protein to its total (active + inactive) form. A potent inhibitor should decrease this ratio in a dose-dependent manner.

-

This protocol details how to assess the effect of Aminothiophene-X on the PI3K/Akt signaling pathway, a common pathway implicated in cell survival.[20]

-

Cell Culture and Lysate Preparation:

-

Seed cells and grow to 70-80% confluency. For pathway analysis, it's often beneficial to serum-starve cells for 12-24 hours to reduce basal signaling.[20]

-

Treat cells with increasing concentrations of Aminothiophene-X for a specified time. Include a vehicle control and a positive control (e.g., a known activator of the pathway).

-

Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The latter is critical to preserve the phosphorylation state of proteins.[20]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Prep:

-

Determine protein concentration of each lysate using a BCA assay.

-

Normalize all samples with lysis buffer to the same concentration.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.

-

-

Gel Electrophoresis and Transfer:

-

Load 20-30 µg of each protein sample into an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein (e.g., anti-p-Akt Ser473).

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash again and detect the signal using an ECL substrate.[20]

-

-

Stripping and Re-probing (Self-Validation):

-

After imaging, strip the membrane of the first set of antibodies using a mild stripping buffer.

-

Re-block and re-probe the same membrane with an antibody for the total protein (e.g., anti-total Akt) and then a loading control (e.g., anti-GAPDH).

-

Rationale: Probing for total protein on the same membrane ensures that any observed decrease in the phospho-signal is due to inhibition of the pathway, not a decrease in the overall amount of the protein.

-

Measuring Gene Expression Changes

-

Reverse Transcription-Quantitative PCR (RT-qPCR): This technique is the gold standard for measuring the expression levels of specific genes.[25] If a pathway analysis suggests that an aminothiophene affects a particular transcription factor, RT-qPCR can be used to quantify the mRNA levels of that factor's target genes.[26] The process involves converting RNA to complementary DNA (cDNA) and then amplifying the target sequence in the presence of a fluorescent dye.[27] Low cycle threshold (Ct) values indicate high initial quantities of mRNA.[26]

Chapter 4: Phase 3 - Advanced Validation in Complex Models

Confirming the MoA requires demonstrating that engagement of the identified target is truly responsible for the observed cellular phenotype. This involves more advanced genetic techniques and the use of more physiologically relevant model systems.

Genetic Target Validation with CRISPR

CRISPR-Cas9 gene-editing technology has revolutionized target validation.[28][29] It allows for the precise and permanent knockout, inhibition, or activation of a specific gene.[][31]

-

Expertise & Causality: The logic is straightforward: if Aminothiophene-X causes cell death by inhibiting Target-P, then genetically deleting the gene for Target-P should mimic the effect of the drug. Furthermore, cells lacking Target-P should become resistant to Aminothiophene-X. This provides powerful, direct evidence linking the target to the phenotype.[28][32] CRISPR-based screens can be used to systematically identify genes that, when knocked out, confer resistance to a drug, thereby validating its targets.[29]

Moving Beyond 2D: The Importance of 3D Cell Culture

Traditional 2D cell cultures are poor representations of physiological conditions.[33] Three-dimensional (3D) models, such as spheroids and organoids, better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues.[34][35] Validating a compound's MoA in these more complex systems provides greater confidence in its potential clinical efficacy.[36][37] For instance, a compound's ability to penetrate a multi-layered tumor spheroid and engage its target can be assessed, providing a more rigorous test than a simple 2D monolayer experiment.[35]

Chapter 5: Data Integration and Case Study

To illustrate the process, let's consider a hypothetical case study.

-

Compound: Aminothiophene-123 (AT-123)

-

Initial Observation: AT-123 shows potent anti-proliferative activity in a panel of breast cancer cell lines (Phenotypic Screen).

Data Integration Table:

| Experiment | Result | Conclusion/Next Step |

| Kinase Profiling Screen | AT-123 potently inhibits Kinase-Y (IC50 = 50 nM). | Kinase-Y is a top putative target. |

| Molecular Docking | AT-123 fits favorably into the ATP-binding pocket of Kinase-Y. | Supports the hypothesis that Kinase-Y is a direct target. |

| CETSA | AT-123 treatment increases the thermal stability of Kinase-Y in cells. | Confirms direct target engagement of Kinase-Y by AT-123 in cellulo. |

| Western Blot | AT-123 treatment decreases phosphorylation of Protein-Z, a known substrate of Kinase-Y, in a dose-dependent manner. | AT-123 inhibits the downstream signaling pathway of Kinase-Y. |

| CRISPR Knockout | Knocking out the gene for Kinase-Y mimics the anti-proliferative effect of AT-123. Kinase-Y KO cells are resistant to AT-123. | Genetically validates Kinase-Y as the target responsible for the anti-proliferative phenotype. |

| 3D Spheroid Assay | AT-123 reduces the size and viability of breast cancer spheroids. | The MoA is maintained in a more physiologically relevant model. |

This integrated dataset provides a compelling and well-supported narrative for the MoA of AT-123: it exerts its anti-proliferative effect by directly binding to and inhibiting the enzymatic activity of Kinase-Y, leading to the suppression of its downstream signaling pathway.

Caption: Hypothetical signaling pathway inhibited by Aminothiophene-123.

Conclusion

Elucidating the mechanism of action for a novel substituted aminothiophene is a complex but essential endeavor in drug discovery. It requires a multi-faceted, iterative approach that combines computational, biochemical, and advanced cell-based techniques. By systematically identifying the molecular target, confirming cellular engagement, mapping the downstream pathway, and validating the target-phenotype link, researchers can build a robust and compelling case for the therapeutic potential of their compound. This guide provides a strategic and technical framework to navigate this molecular maze, ultimately accelerating the journey from a promising chemical scaffold to a life-saving medicine.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 6. plengegen.com [plengegen.com]

- 7. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]

- 23. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 26. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. selectscience.net [selectscience.net]

- 29. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 31. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. biocompare.com [biocompare.com]

- 33. focus.gbo.com [focus.gbo.com]

- 34. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]

- 36. corning.com [corning.com]

- 37. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: A Technical Guide to Virtual Screening and Interaction Analysis

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, a novel thiophene derivative with significant therapeutic potential. Thiophene-based compounds have demonstrated considerable promise as anticancer and anti-inflammatory agents, often targeting key enzymes such as kinases and cyclooxygenases (COX).[1][2][3][4] This document outlines a complete workflow for investigating the interactions of this specific molecule with a selected biological target, from initial protein and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for virtual screening and lead optimization, grounded in established computational chemistry protocols.

Introduction: The Rationale for In Silico Investigation

The drug discovery pipeline is a long and arduous journey, with high attrition rates often attributed to unforeseen pharmacokinetic and toxicity issues. In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a cost-effective and time-efficient means to predict the behavior of small molecules at the atomic level.[5] For our subject molecule, this compound, a member of the promising thiophene class, in silico analysis allows us to hypothesize its mechanism of action and evaluate its drug-like properties before committing to expensive and time-consuming wet-lab experiments.[2][6]

This guide will utilize a hypothetical scenario where we investigate the potential of our compound as a selective inhibitor of Cyclooxygenase-2 (COX-2), a well-established target in anti-inflammatory drug development.[3][4] The choice of COX-2 is informed by the known anti-inflammatory activities of many thiophene derivatives.[3][4][7]

The Computational Workflow: A Step-by-Step Guide

Our in silico investigation will follow a structured, multi-step process designed to provide a holistic view of the molecule's potential. This workflow ensures that each step builds upon the last, creating a self-validating and comprehensive analysis.

Part 1: Preparation is Paramount

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the protein target and the small molecule ligand.

Causality: The choice of the biological target is the cornerstone of the investigation. Based on the prevalence of anti-inflammatory activity among thiophene derivatives, we have selected Cyclooxygenase-2 (COX-2) as our protein target.[3][4][7] The crystal structure of the protein must be meticulously cleaned to remove any artifacts from the crystallization process that could interfere with the docking simulation.

Protocol: Preparing the COX-2 Receptor (PDB ID: 5IKR)

-

Obtain the Protein Structure: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5IKR.

-

Initial Cleaning:

-

Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.

-

Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.

-

Inspect the protein for missing residues or atoms. If any are present, use the software's tools to model and repair these gaps.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for accurately modeling hydrogen bonding.

-

Assign partial charges to each atom using a force field such as AMBER or CHARMM. This is essential for calculating the electrostatic interactions between the protein and the ligand.

-

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and other popular docking software. This format includes the atomic coordinates, partial charges, and atom types.

Causality: The ligand, this compound, must be converted into a 3D structure with appropriate protonation and charge states to accurately simulate its interaction with the protein. The conformational flexibility of the ligand is also a key consideration.

Protocol: Preparing the Ligand

-

Obtain the Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem or drawn using a chemical sketcher.

-

2D to 3D Conversion: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the ligand.

-

Assign Gasteiger charges, which are commonly used for small molecules in docking simulations.

-

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the protein's binding site.

-

File Format Conversion: Save the prepared ligand in the PDBQT file format.

Part 2: Unveiling Molecular Interactions

With the prepared protein and ligand, we can now proceed to the core of the in silico analysis: predicting the binding mode and affinity.

Molecular Docking

Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The primary goal is to identify the most likely binding pose of our ligand within the active site of COX-2 and to estimate the strength of the interaction in terms of a scoring function.

Protocol: Performing Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box):

-

Identify the active site of COX-2. In our case, this can be inferred from the position of the co-crystallized inhibitor in the original PDB file.

-

Define a three-dimensional grid box that encompasses the entire active site. The size and center of this box are critical parameters that will dictate the search space for the docking algorithm.

-

-

Configure the Docking Parameters:

-

Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search.

-

A higher exhaustiveness value increases the computational time but also improves the chances of finding the optimal binding pose.

-

-

Run the Docking Simulation: Execute AutoDock Vina using the configuration file. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, calculating a binding affinity score for each pose.

-

Analyze the Results:

-

The output will be a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked poses in a molecular graphics program.

-

Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

-

| Interaction Type | Description | Importance in Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major driving force for ligand binding, especially for burying nonpolar groups. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Can provide significant binding energy and orient the ligand correctly. |

Table 1: Key non-covalent interactions in protein-ligand binding.

Molecular Dynamics Simulation

Causality: While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are essential for validating the stability of the docked pose and for observing any conformational changes in the protein or ligand upon binding.

Protocol: GROMACS for Molecular Dynamics

-

System Preparation:

-

Take the top-ranked docked complex from the molecular docking step.

-

Place the complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

-

Solvate the system by adding water molecules.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.

-

-

Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures that the density of the system is appropriate.

-

-

Production Run: Run the main MD simulation for a specified period (e.g., 100 nanoseconds). During this run, the trajectory of all atoms in the system is saved at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand backbone atoms over time to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Part 3: Predicting Drug-Likeness

A molecule that binds strongly to its target is not necessarily a good drug. It must also possess favorable ADMET properties.

In Silico ADMET Prediction

Causality: ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the pharmacokinetic and toxicological properties of a molecule based on its chemical structure. Early prediction of potential ADMET liabilities can save significant resources in the long run.

Protocol: Using Web-Based ADMET Predictors

-

Select a Tool: Utilize a reputable online ADMET prediction server such as SwissADME, ADMETlab 2.0, or ADMET-AI.[8][9][10]

-

Input the Ligand: Submit the SMILES string or the 2D structure of this compound to the server.

-

Analyze the Predictions: The server will provide predictions for a wide range of properties. Key parameters to evaluate are summarized in the table below.

| ADMET Property | Description | Favorable Range/Outcome |

| Absorption | Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Dependent on the target (for a peripherally acting anti-inflammatory, low BBB penetration is desired). |

| Plasma Protein Binding (PPB) | Moderate (very high or very low can be problematic). | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | No significant inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | No significant inhibition. |

| Toxicity | AMES Mutagenicity | Non-mutagenic. |

| hERG Inhibition | Low risk of cardiotoxicity. | |

| Hepatotoxicity | Low risk of liver damage. |

Table 2: Key ADMET properties and their desired outcomes for a drug candidate.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the analysis of this compound. By following these protocols, researchers can gain valuable insights into the potential binding modes, interaction strengths, and drug-like properties of this and other novel chemical entities. The results of this in silico investigation provide a strong foundation for further experimental validation, including in vitro binding assays and cell-based functional assays. The iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 91076-93-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Thiophene-Based Kinase Inhibitors: A Technical Guide to Discovery and Validation

This guide provides an in-depth exploration of the discovery and validation of novel thiophene-based kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of the thiophene scaffold, navigate the intricate process of hit-to-lead optimization, and provide detailed, field-proven protocols for the essential biological assays required for their validation.

Part 1: The Thiophene Scaffold - A Privileged Moiety in Kinase Inhibition

The journey to a novel therapeutic often begins with the selection of a core chemical structure, or scaffold. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its unique structural and electronic properties enable it to effectively interact with the ATP-binding pocket of various kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][4]

The rationale for its prevalence is multifaceted. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions with aromatic residues in the kinase active site. Furthermore, the thiophene ring serves as a versatile anchor for various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The condensed form, thienopyrimidine, which is a bio-isostere of purine, has also shown significant promise as a core for developing potent kinase inhibitors.[5]

The discovery process for these inhibitors typically follows a structured yet adaptable workflow, beginning with the identification of initial "hits" and culminating in a "lead" compound with desirable therapeutic properties.

Part 2: From Hit to Lead - The Journey of a Thiophene-Based Inhibitor

Once initial hits are identified, the iterative process of lead optimization begins. This phase is heavily reliant on understanding the Structure-Activity Relationship (SAR), which describes how modifications to the chemical structure of a compound affect its biological activity.

A common strategy involves exploring different substituents at various positions of the thiophene ring to enhance binding affinity and selectivity. For instance, in the development of thienopyrimidine-based inhibitors, substitutions at the 4-position of the thienopyrimidine core have been shown to be critical for potent kinase inhibition. The goal is to identify a lead compound with a desirable balance of high potency against the target kinase, selectivity over other kinases to minimize off-target effects, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.